molecular formula C5H5NO2S B090979 3-Methylisothiazole-4-carboxylic acid CAS No. 15903-66-9

3-Methylisothiazole-4-carboxylic acid

Cat. No.: B090979
CAS No.: 15903-66-9
M. Wt: 143.17 g/mol
InChI Key: BOTUFHIAKJCIPY-UHFFFAOYSA-N
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Description

3-Methylisothiazole-4-carboxylic acid is an organic compound with the molecular formula C5H5NO2S. It is a derivative of isothiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms.

Scientific Research Applications

3-Methylisothiazole-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as a precursor for agrochemicals and dyes.

Safety and Hazards

3-Methylisothiazole-4-carboxylic acid is classified as Acute Toxicity (Dermal) Category 4, Acute Toxicity (Inhalation) Category 4, Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) Category 3, Acute Toxicity (Oral) Category 4, Skin Corrosion/Irritation Category 2, and Serious Eye Damage/Eye Irritation Category 2 . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

The search for new anti-cancer compounds with desired application properties is constantly underway. As a result of designed syntheses, some new N’-substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives with anticancer activity have been obtained . This suggests potential future directions for the study and application of 3-Methylisothiazole-4-carboxylic acid and its derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylisothiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-4-isothiazolin-3-one with a suitable carboxylating agent. The reaction conditions often require the presence of a base and a solvent, such as dimethylformamide (DMF), to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-Methylisothiazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted derivatives of this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylisothiazole-4-carboxylic acid is unique due to its specific structural features, such as the presence of both sulfur and nitrogen atoms in the isothiazole ring. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

3-methyl-1,2-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2S/c1-3-4(5(7)8)2-9-6-3/h2H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTUFHIAKJCIPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40343281
Record name 3-METHYLISOTHIAZOLE-4-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15903-66-9
Record name 3-METHYLISOTHIAZOLE-4-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-1,2-thiazole-4-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 3-methylisothiazole-4-carboxylate (C-3) (4.73 g, 30.1 mmol) in THF-MeOH—H2O (2:1:1, 50 mL), NaOH (3.61 g, 90.3 mmol) is added and the resulting mixture is stirred at 40° C. for 16 h. The mixture is allowed to cool to RT and then acidified with concentrated HCl to adjust the pH to 2-3. The precipitate is collected by filtration, rinsed with water and dried in vacuo to afford the product, 3-methylisothiazole-4-carboxylic acid (C-4).
Name
3-methylisothiazole-4-carboxylate
Quantity
4.73 g
Type
reactant
Reaction Step One
Name
Quantity
3.61 g
Type
reactant
Reaction Step One
Name
THF MeOH—H2O
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 3-methyl-isothiazole-4-carboxylic acid ethyl ester (method 53) (23.3 g, 136 mmol) in THF (200 mL) aqueous NaOH (6.5 g, 162 mmol, in 100 ml of water) was added and the mixture was stirred at room temperature for 16 h. The TLC of the reaction mixture showed the complete disappearance of the starting material. The reaction mixture was cooled in an ice bath and acidified to pH 5 using 6M HCl and the resultant mixture was extracted with ether (3×100 mL). The ether layers were combined, washed with water (100 mL), brine (100 mL), dried (Na2SO4) and concentrated to about 10 mL. Addition of hexanes to the above mixture resulted in the precipitation of the product which was filtered off, washed with hexanes and dried to provide the pure product as a tan powder. Yield 15.3 g (79%). 1H NMR (300 MHz) δ 2.39 (s, 3H), 8.98 (s, 1H).
Quantity
23.3 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What makes 3-methylisothiazole-4-carboxylic acid derivatives interesting for anticancer research?

A: These compounds have shown promising antiproliferative activity against various cancer cell lines. [, ] While their exact mechanism of action remains unclear, their structural similarity to other anticancer agents suggests they may interfere with crucial cellular processes involved in cancer cell growth and proliferation.

Q2: How does the structure of 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives influence their antiproliferative activity?

A: Research indicates that substituting the N' position of the hydrazide moiety significantly impacts the antiproliferative activity of these compounds. [] For instance, the study highlighted 5-chloro-3-methyl-N′-[(1E,2E)-(3-phenyloprop-2-en-1-ylidene]isothiazole-4-carbohydrazide as the most potent derivative against various cancer cell lines (MV4-11, LoVo, LoVo/DX, and MCF-7). This suggests that the presence of specific substituents at this position could be crucial for enhancing interactions with potential biological targets and consequently, their anticancer activity.

Q3: What analytical techniques were employed to characterize the synthesized this compound derivatives?

A: Researchers employed a combination of techniques to confirm the structure and purity of the synthesized compounds. These included: []

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